molecular formula C6H9N3O B1407426 5-(aminomethyl)-2-methylpyridazin-3(2H)-one CAS No. 1783417-32-2

5-(aminomethyl)-2-methylpyridazin-3(2H)-one

Cat. No. B1407426
CAS RN: 1783417-32-2
M. Wt: 139.16 g/mol
InChI Key: SVCGPCKFCPQUGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(Aminomethyl)-2-methylpyridazin-3(2H)-one, also known as 5-AM2MP, is a heterocyclic compound belonging to the pyridazine family. It is a white crystalline solid with a molecular weight of 204.22 g/mol. 5-AM2MP is a versatile molecule that has been widely studied for its potential applications in various fields such as organic synthesis, medicinal chemistry, and biochemistry.

Scientific Research Applications

Functionalization and Reactivity

  • 5-(aminomethyl)-2-methylpyridazin-3(2H)-one derivatives have been used in palladium-catalyzed aminocarbonylation reactions. This process involves the functionalization of the pyridazin-3(2H)-one ring, demonstrating significant reactivity and yielding various amides and amino-substituted bromopyridazinones (Takács et al., 2012).

Corrosion Inhibition

  • Pyridazine compounds, including derivatives of 5-(aminomethyl)-2-methylpyridazin-3(2H)-one, have shown potential as inhibitors for steel corrosion in acidic environments. They exhibit significant inhibition efficiency and adsorb on steel surfaces according to the Langmuir isotherm model (Bouklah et al., 2006).

Synthesis of Novel Compounds

  • The synthesis of new compounds using 5-(aminomethyl)-2-methylpyridazin-3(2H)-one derivatives has been explored. These include novel benzamide-based 5-aminopyrazoles and their fused heterocycles, demonstrating significant antiavian influenza virus activity (Hebishy et al., 2020).

Biological Activity

  • Some 5-(aminomethyl)-2-methylpyridazin-3(2H)-one derivatives have been identified as novel D-amino acid oxidase inhibitors, showing substantial cell permeability and potential in pharmaceutical applications (Hondo et al., 2013).

properties

IUPAC Name

5-(aminomethyl)-2-methylpyridazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O/c1-9-6(10)2-5(3-7)4-8-9/h2,4H,3,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVCGPCKFCPQUGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=C(C=N1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(aminomethyl)-2-methylpyridazin-3(2H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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